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Compound Name: (R,R)-Glycopyrrolate

Cat. No.: B1336284 Get Quote

Disclaimer: The majority of publicly available preclinical safety and toxicology data for

glycopyrrolate pertains to the racemic mixture, which consists of a 1:1 ratio of the (R,S) and

(S,R) enantiomers, or a mixture of diastereomers. Data specifically on the (R,R)-
glycopyrrolate enantiomer is limited. This document summarizes the available information on

glycopyrrolate, with the understanding that most findings are based on studies of the racemic

mixture. The potential for stereoselective toxicity of the (R,R)-enantiomer cannot be fully

elucidated from the current publicly accessible data.

Introduction
(R,R)-Glycopyrrolate is a quaternary ammonium anticholinergic agent. As a muscarinic

receptor antagonist, it competitively inhibits the action of acetylcholine on structures innervated

by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine but

lack cholinergic innervation.[1] Its primary pharmacological effect is the reduction of secretions,

such as in the salivary glands, and the inhibition of smooth muscle contraction.[2][3] Due to its

quaternary ammonium structure, glycopyrrolate has limited ability to cross the blood-brain

barrier, which is expected to minimize central nervous system side effects.[4] This technical

guide provides a comprehensive overview of the preclinical safety and toxicology of

glycopyrrolate, with a focus on its (R,R)-enantiomer where information is available.

Pharmacokinetics and Metabolism
Nonclinical pharmacokinetic data for glycopyrrolate are limited.[3] Following oral administration

in rats, the time to maximum plasma concentration (Tmax) is approximately 1.0 to 1.5 hours.[3]
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The bioavailability of orally administered glycopyrrolate is generally low.[5]

One study on N-substituted soft anticholinergics based on glycopyrrolate investigated the

activity of different stereoisomers. In receptor binding assays, the 2R isomers were significantly

more active than the 2S isomers.[6] Specifically, for some isomers, the 1'S configuration was

consistently more active than the corresponding 1'R configuration.[6] This suggests that the

stereochemistry at the chiral centers significantly influences the pharmacokinetic and

pharmacodynamic properties of glycopyrrolate derivatives. However, specific pharmacokinetic

parameters for (R,R)-Glycopyrrolate in preclinical species are not readily available in the

public domain.

Acute Toxicity
Acute toxicity studies have demonstrated a low order of toxicity for glycopyrrolate.[7]

Table 1: Acute Toxicity of Glycopyrrolate (Racemic Mixture)

Species
Route of
Administration

LD50 Reference

Dog Intravenous 25 mg/kg [7]

Cat Intramuscular 283 mg/kg [7]

Mouse Oral 550-900 mg/kg [5]

Rat Oral 1150-1800 mg/kg [5]

Rabbit Oral 2360 mg/kg [5]

Mouse Intravenous 15-20 mg/kg [5]

Rat Intravenous ~15 mg/kg [5]

Rabbit Intravenous 15-20 mg/kg [5]

Rodents Subcutaneous 600-900 mg/kg [5]

Signs of toxicity in rats after oral administration included tremors, clonic and tonic convulsions,

and labored breathing.[5]
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Experimental Protocols
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

The acute oral toxicity study is typically conducted in accordance with OECD Guideline 423.

Test Animals: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant

females.

Housing and Feeding: Animals are housed in standard conditions with access to food and

water.

Dosing: The test substance is administered orally by gavage in a stepwise procedure using a

limited number of animals at each step. The starting dose is selected from a series of fixed

dose levels (e.g., 5, 50, 300, 2000 mg/kg).

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight

changes for at least 14 days.

Necropsy: All animals are subjected to gross necropsy at the end of the observation period.

Repeated-Dose Toxicity
Repeated-dose toxicity studies on glycopyrrolate have been conducted in both rodents and

non-rodents.

Table 2: Repeated-Dose Toxicity of Glycopyrrolate (Racemic Mixture)
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Species Duration
Route of
Administr
ation

Dose
Levels

NOAEL
Key
Findings

Referenc
e

Mouse 13 weeks
Oral

(gavage)

0, 30, 100,

300

mg/kg/day

< 30

mg/kg/day

Reduced

survival at

100 and

300

mg/kg/day.

[2]

Rat 13 weeks
Oral

(gavage)

0, 40, 100,

300

mg/kg/day

40

mg/kg/day

Pupil

dilation at

all doses.

No

remarkable

effects on

hematolog

y, clinical

chemistry,

or organ

weights.

[2]

Dog 4 weeks
Intravenou

s

0.4 or 2

mg/kg/day

(5

days/week)

2

mg/kg/day

No signs of

toxicity.
[7]

Dog 7 weeks Oral
27

mg/kg/day

27

mg/kg/day

No signs of

toxicity.
[7]

Cat 10 weeks
Intramuscu

lar

0.01, 0.03,

0.05

mg/kg/day

-
Not

specified.
[7]

Rat 26 weeks Inhalation - Low dose Target

organs:

eyes

(lenticular

changes),

lungs

[8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 14 Tech Support

https://www.accessdata.fda.gov/drugsatfda_docs/nda/2010/022571Orig1s000PharmR.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2010/022571Orig1s000PharmR.pdf
https://www.drugs.com/vet/amtech-glycopyrrolate-injectable.html
https://www.drugs.com/vet/amtech-glycopyrrolate-injectable.html
https://www.drugs.com/vet/amtech-glycopyrrolate-injectable.html
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2015/207923Orig1s000PharmR.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1336284?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(epithelial

hypertroph

y), seminal

vesicles,

and urinary

bladder.

Dog 39 weeks Inhalation - -

Target

organs:

eyes,

lacrimal

glands,

heart,

pharynx,

and

salivary

mandibular

gland.

[8]

Experimental Protocols
Repeated Dose 28-day Oral Toxicity Study in Rodents (OECD 407)

Test Animals: Typically rats, young and healthy adults.

Dosing: The test substance is administered orally daily for 28 days. At least three dose levels

and a control group are used.

Observations: Daily clinical observations, weekly measurement of body weight and food

consumption.

Clinical Pathology: Hematology and clinical biochemistry parameters are evaluated at the

end of the study.

Necropsy and Histopathology: All animals undergo a full necropsy. Organs and tissues are

preserved for histopathological examination.

Repeated Dose 90-day Oral Toxicity Study in Rodents (OECD 408)
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This study follows a similar protocol to OECD 407 but with a longer duration of 90 days,

providing information on sub-chronic toxicity.

Genotoxicity
Glycopyrrolate has been evaluated in a standard battery of in vitro and in vivo genotoxicity

assays and has not shown evidence of mutagenic or clastogenic potential.[2][8]

Table 3: Genotoxicity of Glycopyrrolate (Racemic Mixture)

Assay Test System
Metabolic
Activation

Result Reference

Bacterial

Reverse

Mutation Assay

(Ames Test)

Salmonella

typhimurium

With and without

S9
Negative [2][9]

In Vitro

Chromosome

Aberration Assay

Human

Lymphocytes

With and without

S9
Negative [2][9]

In Vivo

Micronucleus

Assay

Rat Bone

Marrow
N/A Negative [2][9]

Experimental Protocols
Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
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Ames Test Experimental Workflow

Test System: Multiple strains of Salmonella typhimurium and Escherichia coli that are

auxotrophic for a specific amino acid (e.g., histidine).

Procedure: The bacterial strains are exposed to the test substance at various concentrations,

both with and without a metabolic activation system (S9 fraction from rat liver).

Endpoint: The number of revertant colonies (bacteria that have regained the ability to

synthesize the amino acid) is counted. A significant, dose-dependent increase in revertant

colonies compared to the negative control indicates a mutagenic potential.

In Vitro Mammalian Chromosome Aberration Test (OECD 473)
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In Vitro Chromosome Aberration Assay Workflow

Test System: Cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or

human peripheral blood lymphocytes.

Procedure: Cells are exposed to the test substance at various concentrations, with and

without metabolic activation. A mitotic inhibitor is added to arrest cells in metaphase.

Endpoint: Chromosomes are examined microscopically for structural aberrations (e.g.,

breaks, gaps, exchanges). A statistically significant, dose-related increase in the number of

cells with chromosomal aberrations indicates clastogenic potential.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

Test Animals: Typically mice or rats.

Procedure: Animals are treated with the test substance, usually on one or more occasions.

Bone marrow or peripheral blood is collected at appropriate times after the last treatment.

Endpoint: The frequency of micronucleated polychromatic erythrocytes (immature red blood

cells) is determined. A significant increase in the frequency of micronucleated cells in treated

animals compared to controls indicates in vivo clastogenicity or aneugenicity.
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Carcinogenicity
Long-term carcinogenicity studies for orally administered glycopyrrolate were not performed

prior to the approval of some formulations, with the requirement to conduct them post-approval.

[2] However, a 2-year inhalation carcinogenicity study in Wistar rats and a 26-week inhalation

carcinogenicity study in TgRasH2 mice showed no evidence of tumorigenic potential for

glycopyrrolate.[8]

Table 4: Carcinogenicity of Glycopyrrolate (Racemic Mixture)

Species Duration
Route of
Administration

Results Reference

Wistar Rat 2 years Inhalation

No evidence of

tumorigenic

potential

[8]

TgRasH2 Mouse 26 weeks Inhalation

No evidence of

tumorigenic

potential

[8]

Reproductive and Developmental Toxicology
Reproductive and developmental toxicity studies for glycopyrrolate have been conducted in

rats and rabbits.

Table 5: Reproductive and Developmental Toxicity of Glycopyrrolate (Racemic Mixture)

| Study Type | Species | Route of Administration | Dose Levels | Key Findings | Reference | | :---

| :--- | :--- | :--- | :--- | | Fertility and Early Embryonic Development | Rat | Subcutaneous | Up to

1.88 mg/kg/day | Impaired fertility at 1.88 mg/kg/day (decreased corpora lutea, implantation

sites, and live fetuses). NOAEL for fertility was 0.63 mg/kg/day. |[8] | | Embryo-Fetal

Development | Wistar Rat | Inhalation | Up to 3.83 mg/kg/day | Not teratogenic. |[8] | | Embryo-

Fetal Development | New Zealand White Rabbit | Inhalation | Up to 4.4 mg/kg/day | Not

teratogenic. |[8] | | Peri- and Postnatal Development | Rat | Subcutaneous | Up to 1.88

mg/kg/day | No effects on peri- and postnatal development. |[8] |
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Reproduction studies in rats and rabbits with orally and intramuscularly administered

glycopyrrolate, respectively, during organogenesis showed no teratogenic effects at doses

many times the maximum recommended human dose.[10] However, diminished rates of

conception and survival at weaning were observed in rats in a dose-related manner.[7]

Experimental Protocols
Fertility and Early Embryonic Development to Implantation (ICH S5(R3))

Test Animals: Sexually mature male and female rats.

Dosing: Males are dosed for a period prior to mating, during mating, and until termination.

Females are dosed for a period prior to mating, during mating, and until implantation.

Endpoints: Mating performance, fertility indices, and early embryonic development are

evaluated.

Embryo-Fetal Development (ICH S5(R3))

Test Animals: Pregnant females of two species (typically a rodent, e.g., rat, and a non-

rodent, e.g., rabbit).

Dosing: The test substance is administered daily during the period of organogenesis.

Endpoints: Dams are evaluated for clinical signs, body weight, and food consumption.

Fetuses are examined for external, visceral, and skeletal malformations.

Mechanism of Action and Signaling Pathways
Glycopyrrolate is a competitive antagonist of muscarinic acetylcholine receptors (M1-M5).[8] Its

therapeutic effects are primarily mediated through the blockade of M3 receptors, which are

coupled to Gq proteins.
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Muscarinic M3 Receptor Signaling Pathway
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Activation of the M3 receptor by acetylcholine leads to the activation of the Gq protein. The

activated Gαq subunit, in turn, activates phospholipase C (PLC).[11][12] PLC hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-

trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 binds to its receptor on the endoplasmic

reticulum, leading to the release of intracellular calcium (Ca²⁺).[11] The increased intracellular

Ca²⁺ and DAG together activate protein kinase C (PKC), which then phosphorylates various

downstream targets, leading to the final cellular response, such as smooth muscle contraction

or glandular secretion.[12] (R,R)-Glycopyrrolate, by blocking the initial binding of acetylcholine

to the M3 receptor, inhibits this entire signaling cascade.

Conclusion
The available preclinical data on glycopyrrolate, primarily from studies on the racemic mixture,

indicate a low order of acute toxicity and no significant genotoxic or carcinogenic potential.

Repeated-dose studies have identified target organs consistent with its anticholinergic activity.

Reproductive studies have shown some effects on fertility at high doses but no teratogenic

effects. The significant gap in knowledge is the lack of a comprehensive preclinical safety and

toxicology profile specifically for the (R,R)-enantiomer. While some studies on related

compounds suggest stereospecific activity, further investigation is required to fully characterize

the safety profile of (R,R)-Glycopyrrolate and to determine if it differs significantly from the

racemic mixture. Researchers and drug development professionals should consider this data

gap when evaluating the potential of (R,R)-Glycopyrrolate for clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.geneesmiddeleninformatiebank.nl/pars/h127946.pdf
https://assets.publishing.service.gov.uk/media/65f1637d981227a772f61279/FOI_23-394_PDF_attachment__2_.pdf
https://pubmed.ncbi.nlm.nih.gov/18444508/
https://pubmed.ncbi.nlm.nih.gov/18444508/
https://pubmed.ncbi.nlm.nih.gov/18444508/
https://www.drugs.com/vet/amtech-glycopyrrolate-injectable.html
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2015/207923Orig1s000PharmR.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2010/022571Orig1s000MedR.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2018/210997Orig1s000,210997Orig2s000PharmR.pdf
https://reactome.org/content/detail/R-MMU-426547
https://pmc.ncbi.nlm.nih.gov/articles/PMC7409535/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7409535/
https://www.benchchem.com/product/b1336284#preclinical-safety-and-toxicology-of-r-r-glycopyrrolate
https://www.benchchem.com/product/b1336284#preclinical-safety-and-toxicology-of-r-r-glycopyrrolate
https://www.benchchem.com/product/b1336284#preclinical-safety-and-toxicology-of-r-r-glycopyrrolate
https://www.benchchem.com/product/b1336284#preclinical-safety-and-toxicology-of-r-r-glycopyrrolate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1336284?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1336284?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1336284?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

